molecular formula C22H18N4O3S B1434214 Unii-O2E9E70nte CAS No. 1348536-59-3

Unii-O2E9E70nte

Katalognummer: B1434214
CAS-Nummer: 1348536-59-3
Molekulargewicht: 418.5 g/mol
InChI-Schlüssel: UDHVZPNZJDOMGL-FMIVXFBMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Unii-O2E9E70nte is a useful research compound. Its molecular formula is C22H18N4O3S and its molecular weight is 418.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Overview

Unii-O2E9E70nte, also known as 4-Chloro-2-(thiophen-3-yl)pyrazolo[1,5-a]pyrazine , is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique molecular structure, which includes a chlorine atom and a thiophene group, contributing to its distinct biological activities.

Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . This enzyme plays a crucial role in the regulation of the cell cycle, particularly in the transition from the G1 phase to the S phase.

Mode of Action
this compound inhibits CDK2 activity, leading to significant effects on cell proliferation. By interfering with this kinase, the compound effectively induces cell cycle arrest, particularly in cancer cells, thereby inhibiting their growth and proliferation.

Cellular Effects
Research indicates that this compound can induce cell cycle arrest at the G0-G1 stage. This arrest is critical for preventing uncontrolled cell division, which is a hallmark of cancerous growth. The compound's interaction with tropomyosin receptor kinases (TRKs) further highlights its potential in modulating cellular processes related to proliferation and differentiation.

Metabolic Pathways
this compound is primarily metabolized in the liver by cytochrome P450 enzymes. This metabolic process generates various metabolites that may also possess biological activity, thus broadening the scope of its therapeutic potential.

Dosage Effects in Animal Models

Studies have shown that the effects of this compound vary with dosage in animal models. At lower doses, the compound has been observed to effectively inhibit tumor growth without significant toxicity. This dose-dependent response is crucial for developing therapeutic strategies that maximize efficacy while minimizing adverse effects.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anticancer Inhibition of CDK2; Cell cycle arrest
Antimicrobial Potential effects on bacterial growth
Anti-inflammatory Modulation of inflammatory pathways

Case Study: Anticancer Activity

A notable case study involved administering this compound to mice with xenograft tumors. The results demonstrated a significant reduction in tumor size compared to control groups. The mechanism was attributed to the compound's ability to inhibit CDK2, leading to decreased proliferation rates in tumor cells. This study underscores the potential application of this compound in cancer therapy.

Wissenschaftliche Forschungsanwendungen

Metabolism

The compound is metabolized in the liver by cytochrome P450 enzymes, generating various metabolites that may also exhibit biological activity, thereby expanding its therapeutic potential.

Dosage Effects

Research indicates that the effects of Unii-O2E9E70nte vary with dosage in animal models. Lower doses have shown effective tumor growth inhibition without significant toxicity, emphasizing the importance of dose-dependent responses in therapeutic strategy development.

Anticancer Activity

A significant application of this compound is in cancer therapy. A notable case study involved administering this compound to mice with xenograft tumors. The results demonstrated a significant reduction in tumor size compared to control groups, attributed to its ability to inhibit CDK2 and decrease proliferation rates in tumor cells.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of CDK2; Cell cycle arrest
AntimicrobialPotential effects on bacterial growth
Anti-inflammatoryModulation of inflammatory pathways

Case Study: Anticancer Efficacy

In a controlled study involving mice with xenograft tumors, this compound was administered at varying doses. The findings revealed that at optimal doses, the compound significantly inhibited tumor growth while maintaining a favorable toxicity profile. This case underscores its potential utility in developing targeted cancer therapies.

Eigenschaften

IUPAC Name

N-methyl-2-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfonyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3S/c1-23-22(27)18-7-2-3-8-21(18)30(28,29)16-10-11-17-19(25-26-20(17)14-16)12-9-15-6-4-5-13-24-15/h2-14H,1H3,(H,23,27)(H,25,26)/b12-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDHVZPNZJDOMGL-FMIVXFBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC=C1S(=O)(=O)C2=CC3=C(C=C2)C(=NN3)C=CC4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)C1=CC=CC=C1S(=O)(=O)C2=CC3=C(C=C2)C(=NN3)/C=C/C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1348536-59-3
Record name Sulfonyl axitinib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1348536593
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-methyl-2-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfonyl]benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SULFONYL AXITINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2E9E70NTE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Unii-O2E9E70nte
Reactant of Route 2
Unii-O2E9E70nte
Reactant of Route 3
Reactant of Route 3
Unii-O2E9E70nte
Reactant of Route 4
Reactant of Route 4
Unii-O2E9E70nte
Reactant of Route 5
Reactant of Route 5
Unii-O2E9E70nte
Reactant of Route 6
Reactant of Route 6
Unii-O2E9E70nte

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.